

# Comprehensive Technical Guide to JNK Inhibitor VIII for Research

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## Compound Focus: JNK Inhibitor VIII

CAS No.: 894804-07-0

Cat. No.: S531363

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## Compound Overview and Basic Identifiers

**JNK Inhibitor VIII**, also known as **TCS JNK 60**, is a potent and selective small-molecule inhibitor of the c-Jun N-terminal kinases (JNKs), which are part of the mitogen-activated protein kinase (MAPK) family. [1] [2] It is primarily used in scientific research to control JNK biological activity and study phosphorylation-related processes. [3] The table below summarizes its core chemical identifiers and properties.

Table 1: Chemical Identifiers and Physical Properties of JNK Inhibitor VIII

Property	Description
Systematic Name	N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide [4]
CAS Number	894804-07-0 [3] [4]
Molecular Formula	C <sub>18</sub> H <sub>20</sub> N <sub>4</sub> O <sub>4</sub> [4] [5]
Molecular Weight	356.37 g/mol [4] (356.38 g/mol also reported [6] [5])
Purity	Typically ≥95% to 99.77% (batch dependent) [6] [4]
Physical Form	White to off-white solid [5]

## Mechanism of Action and Potency

**JNK Inhibitor VIII** functions as a **reversible and competitive ATP-binding site inhibitor**. [6] It demonstrates remarkable potency and high selectivity for JNK isoforms over other MAP kinases like ERK2 and p38, with reported selectivity exceeding 1000-fold. [6] [5] The table below details its inhibitory profile against the three JNK isoforms.

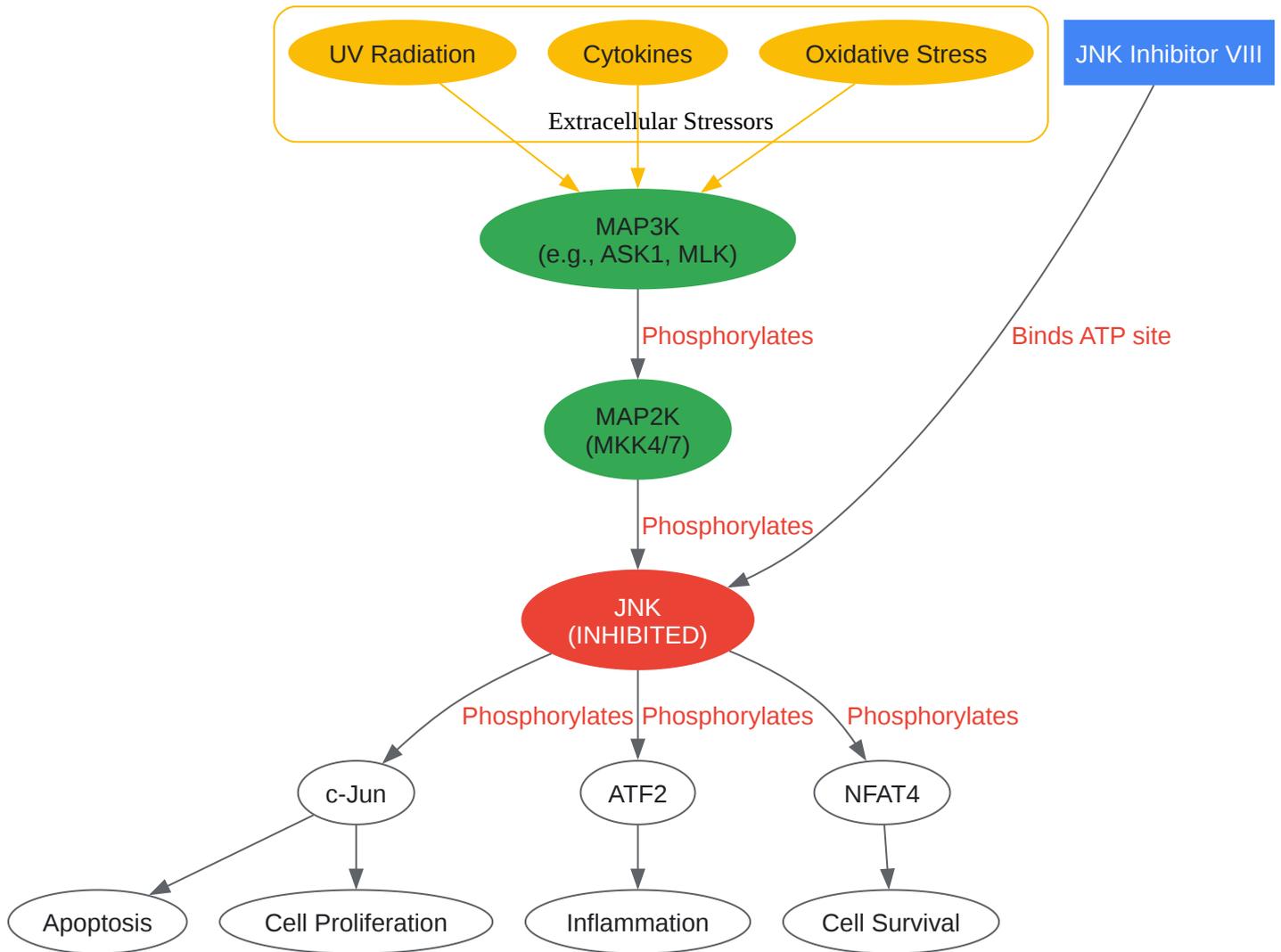
**Table 2: Quantitative Inhibitory Profile of JNK Inhibitor VIII**

Assay Type	JNK1	JNK2	JNK3
<b>K<sub>i</sub> (Kinase Binding Constant)</b>	2 nM [6] [5]	4 nM [6] [5]	52 nM [6] [5]
<b>IC<sub>50</sub> (Cell-Free Activity Assay)</b>	45 nM [6] [5]	160 nM [6] [5]	Not explicitly reported
<b>Cellular IC<sub>50</sub> (c-Jun Phosphorylation in HepG2)</b>	0.92 μM [6]	-	-

The biological effects of inhibiting JNK with this compound are extensive. It has been shown to **suppress apoptosis, caspase cleavage, and cytochrome C release**. [4] It can block JNK phosphorylation without affecting the expression levels of other proteins like IL-6, IL-8, or COX-2. [4]

## JNK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the JNK signaling pathway and the mechanism by which **JNK Inhibitor VIII** acts.



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This diagram shows how extracellular stressors activate the JNK kinase cascade. **JNK Inhibitor VIII** acts by competitively binding to the ATP-binding site of JNK, preventing it from phosphorylating its downstream transcription factor targets and thereby modulating critical cellular processes. [1] [6] [2]

## Experimental Application and Protocols

### In Vitro Cell-Based Assays

A primary application of **JNK Inhibitor VIII** is to inhibit c-Jun phosphorylation in cell cultures. The protocol below is based on data from experiments using HepG2 cells. [6]

#### Protocol: Inhibition of c-Jun Phosphorylation in HepG2 Cells

- **Cell Line and Seeding:** Culture HepG2 cells (human hepatocellular carcinoma) in appropriate growth medium (e.g., DMEM with 10% FBS). Seed cells in multi-well plates at a density suitable to reach 70-90% confluency at the time of assay.
- **Compound Preparation:** Prepare a 10 mM stock solution of **JNK Inhibitor VIII** in DMSO. Further dilute this stock in cell culture medium to create a working concentration range. The final DMSO concentration should not exceed 0.1% (v/v) to avoid cytotoxicity. A reference concentration is **0.92  $\mu$ M**, which is the reported  $EC_{50}$  in HepG2 cells. [6]
- **Treatment and Stimulation:**
  - Pre-treat cells with **JNK Inhibitor VIII** or vehicle control (DMSO) for a specified period (e.g., 1-2 hours).
  - Stimulate the JNK pathway by adding a stress inducer like **anisomycin** (a known JNK activator) to the culture medium. [4]
- **Cell Lysis and Analysis:** After stimulation (e.g., 15-30 minutes), lyse the cells. Analyze the lysates using:
  - **Western Blotting:** Probe with antibodies against **phospho-c-Jun** (Ser63/73) to measure inhibition efficiency. Total c-Jun and/or JNK should be probed as loading controls.

### Cell Viability/Growth Inhibition Assays

**JNK Inhibitor VIII** has been screened across a wide panel of human cancer cell lines to determine its anti-proliferative effects. The data is typically reported as  $IC_{50}$  values (the concentration that reduces cell viability by 50%). [6]

#### Table 3: Selectivity of Growth Inhibitory Effects Across Human Cancer Cell Lines

Cell Line	Origin	IC <sub>50</sub> (μM)	Cell Line	Origin	IC <sub>50</sub> (μM)
NB7	Neuroblastoma	2.27 [6]	DU-145	Prostate Cancer	19.87 [6]
LB2241-RCC	Renal Cell Carcinoma	6.58 [6]	A172	Glioblastoma	21.26 [6]
NCI-H1299	Non-Small Cell Lung Cancer	13.20 [6]	HepG2	Hepatocellular Carcinoma	>20 (Reference) [6]
BV-173	B-Cell Leukemia	14.05 [6]	PC-3	Prostate Cancer	42.28 [6]

#### Protocol: Cell Viability Assay (e.g., MTS/MTT)

- **Cell Seeding:** Seed cancer cells in 96-well plates at a density optimized for the specific cell line (e.g., 2,000-5,000 cells/well).
- **Compound Treatment:** The next day, treat cells with a serial dilution of **JNK Inhibitor VIII** across multiple wells. Include a DMSO vehicle control and a blank control (medium only).
- **Incubation:** Incubate the plates for a predetermined period, typically **48-72 hours**.
- **Viability Measurement:** Add MTS or MTT reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the DMSO control. Use non-linear regression analysis to determine the IC<sub>50</sub> value for each cell line.

## Research Context and Comparison with Other Inhibitors

The JNK pathway is a potential therapeutic target for various diseases, including **cancer, inflammatory disorders, and neurodegenerative diseases**. [1] [2] JNK's role in cancer is complex, as it can promote either cell survival or apoptosis in a context-dependent manner. [1] While first-generation ATP-competitive inhibitors like SP600125 have been widely used *in vitro*, they often suffer from a lack of specificity. [1] **JNK Inhibitor VIII** represents a more selective alternative within this class.

It is important to distinguish **JNK Inhibitor VIII** from other types of JNK inhibitors, such as **irreversible covalent inhibitors** (e.g., JNK-IN-8), which form a permanent bond with a cysteine residue in the JNK active site and exhibit different pharmacological properties. [7] The ongoing development of **isoform-specific inhibitors** (e.g., PYC98 and PYC71N) is a key focus in the field to dissect the unique functions of JNK1, JNK2, and JNK3. [1]

## Handling and Safety Information

- **Solubility:** Freely soluble in **DMSO** (up to 71 mg/mL or ~200 mM). It is insoluble in water or ethanol. [6] [5]
- **Storage:** Store the powder at **-20°C**. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C. Avoid repeated freeze-thaw cycles. [5]
- **Safety:** For research use only. Not intended for diagnostic or therapeutic use. [4] Refer to the Safety Data Sheet (SDS) for specific handling and safety information.

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## References

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